molecular formula C26H31N3O5 B11401041 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401041
M. Wt: 465.5 g/mol
InChI Key: XOBPYYLRFKXBAQ-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PROPYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(BUTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxy-4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O5/c1-4-5-8-14-34-20-12-11-17(16-21(20)33-3)25-22-23(18-9-6-7-10-19(18)30)27-28-24(22)26(31)29(25)13-15-32-2/h6-7,9-12,16,25,30H,4-5,8,13-15H2,1-3H3,(H,27,28)

InChI Key

XOBPYYLRFKXBAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

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